Berberine is classified as an alkaloid and is found in the bark, roots, and rhizomes of several plant species. It exhibits a tetracyclic ring system and is characterized by a complex molecular structure that allows for various modifications to create derivatives with improved efficacy. The synthesis of JCI 2218 involves chemical modifications to the berberine structure, aiming to enhance its solubility and bioavailability while maintaining its biological activity .
The synthesis of berberine derivatives like JCI 2218 typically involves several chemical reactions, including:
The synthesis process often begins with the extraction of berberine from plant sources using alcohol-based methods. Following extraction, purification steps are taken to isolate the desired compound. The synthetic pathway may involve multi-step reactions under controlled conditions, utilizing reagents that facilitate the formation of the desired derivative while minimizing side reactions .
The molecular formula of berberine is , with a molecular weight of approximately 336.37 g/mol. The structure features a complex arrangement of rings that contribute to its biological activity. The specific structure of JCI 2218 may vary based on the modifications applied during synthesis.
The chemical reactivity of berberine and its derivatives includes:
Reactions are typically carried out in solvent systems that facilitate the desired transformations while minimizing degradation or unwanted side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product identity .
The mechanism of action for berberine involves multiple pathways:
Research indicates that berberine can modulate gene expression related to lipid metabolism and glucose homeostasis, making it a candidate for treating metabolic syndrome and diabetes .
Relevant analyses include solubility tests in various solvents and stability assessments under different environmental conditions .
Berberine derivatives like JCI 2218 have potential applications in:
The ongoing research into synthetic derivatives aims to unlock new therapeutic potentials while addressing the limitations observed with natural berberine .
The design of JCI 2218 emerged from systematic structure-activity relationship (SAR) studies of the natural alkaloid berberine. Berberine’s core isoquinoline structure possesses inherent biological activity but suffers from limitations in bioavailability, target specificity, and subcellular localization. JCI 2218 addresses these through strategic modifications at key molecular positions:
Table 1: Key Structural Modifications in JCI 2218 vs. Berberine Base
Molecular Region | Berberine | JCI 2218 | Rationale for Modification | Impact on Properties |
---|---|---|---|---|
C9 Substituent | Methoxy (-OCH₃) | Arylvinyl group | Enhance lipophilicity & membrane permeability; Reduce DNA intercalation | Increased cellular uptake; Reduced off-target nuclear effects |
C13 Substituent | Methoxy (-OCH₃) | Piperazine-BODIPY fluorophore | Enable subcellular tracking (fluorescence); Modulate electron density | Confirmed mitochondrial targeting; Potential influence on redox interactions |
D-Ring | Fully unsaturated | Partially saturated | Reduce molecular rigidity; Improve target binding flexibility | Enhanced potential for protein-ligand interactions (e.g., with RXR partners) |
SAR analysis reveals that the C9 arylvinyl modification is critical for the enhanced anti-proliferative activity observed in digestive system cancer cell lines compared to native berberine. The mitochondrial localization driven by the C9 and C13 modifications shifts the primary mechanism from broad nucleic acid interaction to focused disruption of mitochondrial function and activation of intrinsic apoptosis pathways [1] [2]. The BODIPY tag, while primarily diagnostic, contributes minimally to activity but is indispensable for mechanistic localization studies.
The synthesis of JCI 2218 employs a convergent strategy, coupling separate synthesis of the modified berberine core and the BODIPY-fluorophore side chain, followed by a final conjugation step. This approach ensures flexibility and yield optimization:
Table 2: Key Steps in the Synthetic Pathway for JCI 2218
Step | Starting Material | Reaction | Reagents/Conditions | Key Intermediate/Product | Yield (%) | Purification/Analysis |
---|---|---|---|---|---|---|
1a. C9 Demethylation | Berberine | Demethylation | BBr₃, DCM, -78°C, 2h | 9-Demethylberberine | 85 | Silica Gel Chromatography |
1b. C9 Arylvinyl Introduction | 9-Demethylberberine | Heck Coupling | Styrene derivative, Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 80°C, 12h | C9-Arylvinyl Berberine | 60-70 | Prep. HPLC (C18) |
1c. C13 Demethylation | C9-Arylvinyl Berberine | Demethylation | BBr₃, DCM, -78°C, 2h | C9-Arylvinyl, C13-Demethyl Berberine | 80 | Silica Gel Chromatography |
2. BODIPY-Piperazine Synthesis | Meso-haloalkyl BODIPY | Nucleophilic Substitution | N-Boc-Piperazine, DIPEA, CH₃CN, 60°C, 6h | Boc-Piperazine-BODIPY | 75 | Precipitation/Filtration |
2b. Boc Deprotection | Boc-Piperazine-BODIPY | Acidolysis | TFA/DCM (1:1), rt, 1h | Piperazine-BODIPY (TFA salt) | Quant. | Evaporation |
3. Conjugation | C9-Arylvinyl, C13-Demethyl Berberine + Piperazine-BODIPY | Reductive Amination | NaBH₃CN, AcOH cat., MeOH, rt, 24h | JCI 2218 (Crude) | 50-60 | Prep. HPLC (C18, TFA buffer); LC-MS, HPLC-PDA |
JCI 2218 exerts its primary effects through dual targeting of nuclear receptor pathways and mitochondrial function, leveraging its enhanced cellular distribution:
Retinoid X Receptor Alpha (RXRα) Heterodimer Modulation:JCI 2218 acts as a selective modulator of RXRα-containing heterodimers, particularly PPARγ/RXRα and LXR/RXRα. Its partially saturated D-ring and extended C9/C13 substituents facilitate a unique interaction within the ligand-binding domain (LBD) of RXRα, distinct from classical rexinoids like 9cRA. This binding induces conformational changes in the heterodimer complex, promoting the dissociation of corepressors (e.g., NCoR, SMRT) and facilitating the recruitment of coactivators (e.g., SRC-1, CBP) to specific response elements in DNA. Transcriptomic profiling in hepatic carcinoma cells shows JCI 2218 upregulates RXRα/PPARγ target genes involved in differentiation (e.g., CD36, ADRP) and downregulates pro-inflammatory genes (e.g., NF-κB, TNF-α), contributing to anti-proliferative and anti-inflammatory responses relevant to digestive system cancers [1] [3].
Mitochondrial Targeting and Intrinsic Apoptosis Induction:The lipophilic cationic nature of JCI 2218, enhanced by the C9 arylvinyl group, drives its accumulation within the mitochondrial matrix, facilitated by the negative mitochondrial membrane potential (ΔΨm). Confocal microscopy using the intrinsic BODIPY fluorescence confirms near-complete colocalization with MitoTracker dyes within 30-60 minutes of cellular exposure [2]. Accumulation disrupts mitochondrial function:
Cleavage of PARP, a hallmark of apoptosis execution [2].This mitochondrial pathway is Bax/Bak-dependent, as evidenced by reduced efficacy in Bax/Bak double-knockout cells.
Cross-talk between Nuclear and Mitochondrial Effects:RXRα modulation can influence mitochondrial biogenesis and function indirectly via PGC-1α regulation. Conversely, mitochondrial ROS can activate redox-sensitive transcription factors (e.g., NF-κB, Nrf2) and kinases (e.g., JNK, p38 MAPK), potentially impacting nuclear receptor activity. JCI 2218-induced mitochondrial stress may thus potentiate its direct nuclear receptor effects or vice-versa, creating an integrated anti-proliferative signal.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: